molecular formula C13H6ClF3N2O B14182439 4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile CAS No. 833457-61-7

4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile

Cat. No.: B14182439
CAS No.: 833457-61-7
M. Wt: 298.65 g/mol
InChI Key: ANIYKJNHENELOH-UHFFFAOYSA-N
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Description

4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile is a chemical compound that features a pyridine ring substituted with a chloro group at the 4-position, a trifluoromethoxyphenyl group at the 6-position, and a carbonitrile group at the 2-position.

Preparation Methods

The synthesis of 4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile typically involves the following steps:

Chemical Reactions Analysis

4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile undergoes several types of chemical reactions:

    Substitution Reactions: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Common Reagents and Conditions: Typical reagents include halogenating agents, reducing agents, and catalysts for cross-coupling reactions. .

Scientific Research Applications

4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile can be compared with other similar compounds:

Properties

CAS No.

833457-61-7

Molecular Formula

C13H6ClF3N2O

Molecular Weight

298.65 g/mol

IUPAC Name

4-chloro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile

InChI

InChI=1S/C13H6ClF3N2O/c14-9-5-10(7-18)19-12(6-9)8-2-1-3-11(4-8)20-13(15,16)17/h1-6H

InChI Key

ANIYKJNHENELOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=N2)C#N)Cl

Origin of Product

United States

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